6-Iodo-5-methoxypicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

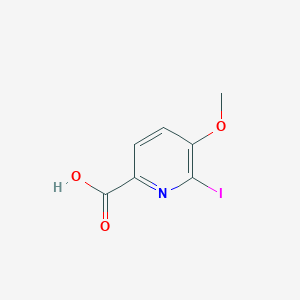

6-Iodo-5-methoxypicolinic acid is a chemical compound with the molecular formula C7H6INO3 . It has a molecular weight of 279.03 .

Molecular Structure Analysis

The molecular structure of 6-Iodo-5-methoxypicolinic acid consists of an iodine atom and a methoxy group attached to a picolinic acid molecule .Chemical Reactions Analysis

While specific chemical reactions involving 6-Iodo-5-methoxypicolinic acid are not available, iodine compounds are frequently used as reagents in organic synthesis . They are particularly useful for oxidation reactions, cyclizations, rearrangements, α-functionalization of carbonyl compounds, atom-transfer reactions, and alkene difunctionalizations reactions .Physical And Chemical Properties Analysis

6-Iodo-5-methoxypicolinic acid is a solid compound that should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications

Biodegradation and Environmental Application

Research indicates the biodegradation potential of picolinic acid derivatives by specific bacterial strains, suggesting environmental remediation applications. For instance, a study on Rhodococcus sp. PA18 demonstrated the biodegradation of picolinic acid, an intermediate in industrial production considered hazardous, highlighting its potential use in bioremediation of environments polluted with similar compounds (Zhang et al., 2019).

Analytical and Biochemical Applications

Fluorescent derivatives of picolinic acid and its related compounds find extensive use in analytical chemistry for biomolecule detection and analysis. For example, novel stable fluorophores derived from methoxyindole have shown significant potential as fluorescent labeling reagents due to their strong fluorescence across a wide pH range, stability against light and heat, and minimal pH-dependent fluorescence intensity variation, indicating their utility in biomedical analysis (Hirano et al., 2004).

Material Science Applications

In material science, hydroxypicolinic acid derivatives are studied for their chelation behavior and potential in creating metal complexes. A comparative study using density functional theory examined the proton-related reactions and chelation behavior of hydroxypicolinic acids, revealing preferences for complexation with metals, which could inform the synthesis and application of 6-Iodo-5-methoxypicolinic acid in creating new materials (Yasarawan et al., 2016).

Safety And Hazards

properties

IUPAC Name |

6-iodo-5-methoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBMWMAUGDAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268734 |

Source

|

| Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-5-methoxypyridine-2-carboxylic acid | |

CAS RN |

154497-83-3 |

Source

|

| Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154497-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,3-dichlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B471483.png)

![N-[4-(4,4,8-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl]acetamide](/img/structure/B471486.png)

![N-[4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)phenyl]acetamide](/img/structure/B471488.png)

![1-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B471493.png)

![3-(2-methyl-2-propenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B471496.png)

![Pentyl [(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B471498.png)

![3-ethyl-5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B471500.png)

![2-(heptylsulfanyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B471502.png)

![3-benzyl-2-[(2,4-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B471503.png)

![2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetamide](/img/structure/B471507.png)

![(4Z)-2-(2-bromophenyl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B471509.png)

![2-(2-chlorophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B471511.png)

![7-tert-butyl-4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B471513.png)

![9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B471520.png)